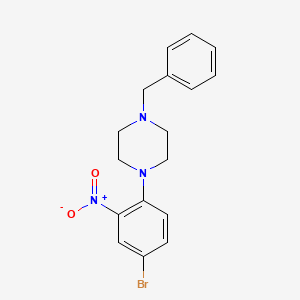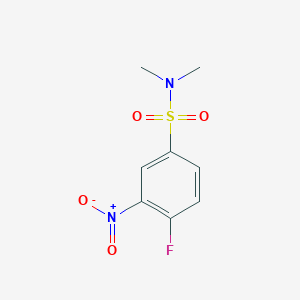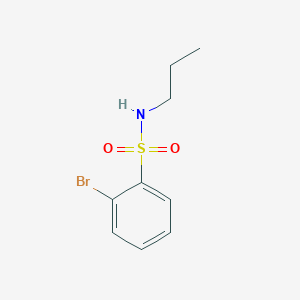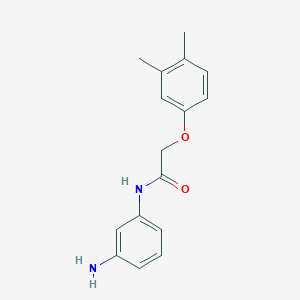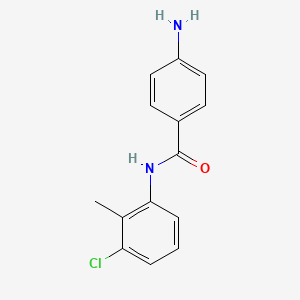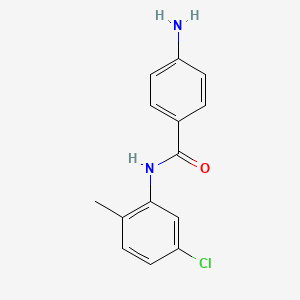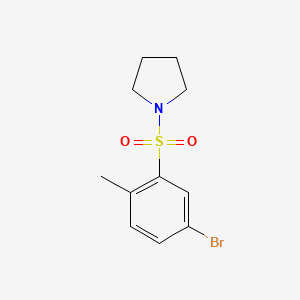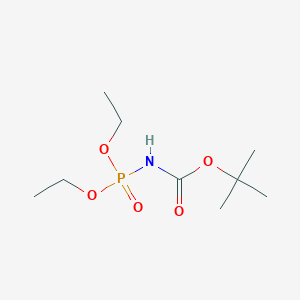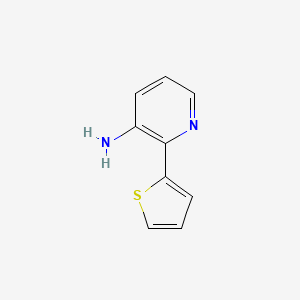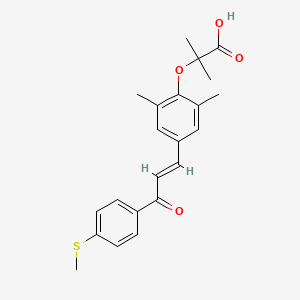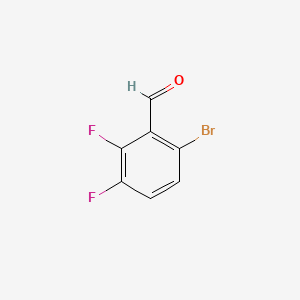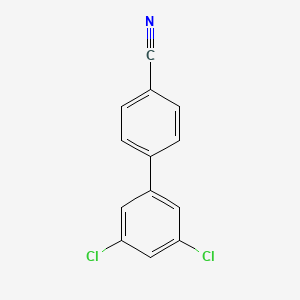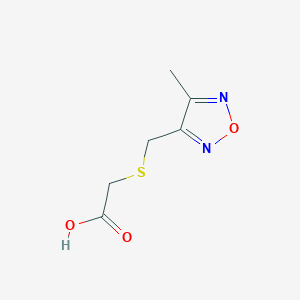
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Overview of Research Areas
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid appears to be a specific chemical entity with potential relevance in various scientific research fields. While the direct studies on this compound are not readily available, insights can be drawn from related research involving furan derivatives and acetic acid components.
Furan Derivatives and Health Implications
- Furan fatty acids have been reported to exhibit beneficial health effects, including antioxidant and anti-inflammatory activities. However, their major metabolite, CMPF, has shown mixed results regarding its association with health conditions like diabetes and renal health (Xu et al., 2017).
Acetic Acid and Industrial Applications
- Acetic acid is recognized for its broad spectrum of antimicrobial activity and has been considered for wastewater disinfection. Its attributes include effectiveness even in the presence of organic matter and the absence of persistent toxic or mutagenic residuals. However, concerns include the potential increase in organic content in the effluent due to acetic acid decomposition and its relatively high cost, though this could decrease with increased demand and production (Kitis, 2004).
Biological and Environmental Impact
- The interaction of herbicides like 2,4-D, which shares structural similarities with furan derivatives, with the environment and non-target organisms, including their potential damage to crop plants like wheat, has been extensively studied. This highlights the importance of understanding the environmental and biological impacts of chemical compounds (Kumar & Singh, 2010).
Chemical Synthesis and Drug Development
- The manipulation and conversion of chemical structures like imidazoles, benzimidazoles, and triazoles, which are structurally related to furan compounds, play a significant role in the synthesis of CNS-active drugs. This suggests the potential of furan derivatives in drug development and therapeutic applications (Saganuwan, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
2-[(4-methyl-1,2,5-oxadiazol-3-yl)methylsulfanyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c1-4-5(8-11-7-4)2-12-3-6(9)10/h2-3H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNIHSFKFPYVMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CSCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-furazan-3-ylmethylsulfanyl)-acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

